Cas no 65104-64-5 (2-Propenoic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosylester)

2-Propenoic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosylester structure
65104-64-5 structure
Product Name:2-Propenoic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosylester
CAS-Nr.:65104-64-5
MF:C23H7F37O2
MW:1018.24141716957
CID:507016
PubChem ID:174079
Update Time:2025-04-19

2-Propenoic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosylester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosylester
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl prop-2-enoate
    • 1,1,2,2-Tetrahydroperfluoroeicosyl acrylate
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriaconta
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl acrylate
    • 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester
    • (Perfluorooctadecyl)ethyl 2-propenoate
    • DTXSID7070218
    • 65104-64-5
    • EINECS 265-436-8
    • FXIGCVJVDAFVIC-UHFFFAOYSA-N
    • SCHEMBL2988873
    • NS00011009
    • Inchi: 1S/C23H7F37O2/c1-2-5(61)62-4-3-6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)20(52,53)21(54,55)22(56,57)23(58,59)60/h2H,1,3-4H2
    • InChI-Schlüssel: FXIGCVJVDAFVIC-UHFFFAOYSA-N
    • Lächelt: FC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(CCOC(C=C)=O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Berechnete Eigenschaften

  • Genaue Masse: 1017.98541
  • Monoisotopenmasse: 1017.986
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 39
  • Schwere Atomanzahl: 62
  • Anzahl drehbarer Bindungen: 21
  • Komplexität: 1640
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.6
  • Topologische Polaroberfläche: 26.3Ų

Experimentelle Eigenschaften

  • Dichte: 1.671
  • Siedepunkt: 374.5°Cat760mmHg
  • Flammpunkt: 174.2°C
  • Brechungsindex: 1.304
  • PSA: 26.3
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.